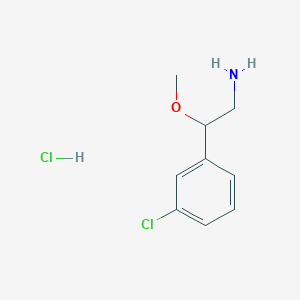

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride

CAS No.: 1354952-69-4

Cat. No.: VC2828140

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354952-69-4 |

|---|---|

| Molecular Formula | C9H13Cl2NO |

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H |

| Standard InChI Key | UUUYBXUSFUNBPX-UHFFFAOYSA-N |

| SMILES | COC(CN)C1=CC(=CC=C1)Cl.Cl |

| Canonical SMILES | COC(CN)C1=CC(=CC=C1)Cl.Cl |

Introduction

Chemical Structure and Properties

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is characterized by a specific molecular structure that contributes to its chemical behavior and potential applications. The compound has a CAS number of 1354952-69-4, identifying it in chemical databases and literature. It possesses a molecular formula of C9H13Cl2NO, with a calculated molecular weight of 222.11 g/mol. This compound features a chlorophenyl group and a methoxyethyl moiety attached to an amine backbone, creating a unique chemical structure that enables various interactions with biological systems and other chemical compounds.

The structural representation of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride can be described using standardized chemical notations. The SMILES notation for this compound is COC(CN)C1=CC(=CC=C1)Cl, providing a linear representation of its structure . Additionally, its InChI notation is InChI=1S/C9H12ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3, offering a more detailed representation of the compound's structural arrangement . These notations are essential for accurate identification and computational analysis of the compound in chemical databases and research settings.

Physical Characteristics

The physical properties of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride significantly influence its behavior in various laboratory and experimental conditions. This compound is typically available as a solid salt form, which enhances its stability and facilitates its handling in research settings. The hydrochloride salt formation improves the compound's solubility in aqueous solutions compared to its free base form, making it more suitable for biological assays and pharmaceutical applications. This characteristic is particularly valuable when conducting in vitro studies where aqueous solubility is essential for accurate results.

Structural Analysis Data

Analytical data provides crucial insights into the structural characteristics of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. The table below presents predicted collision cross-section data for various adduct forms of the compound, which is valuable for mass spectrometry analyses:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 186.06803 | 137.1 |

| [M+Na]+ | 208.04997 | 150.0 |

| [M+NH4]+ | 203.09457 | 146.3 |

| [M+K]+ | 224.02391 | 143.1 |

| [M-H]- | 184.05347 | 140.0 |

| [M+Na-2H]- | 206.03542 | 144.3 |

| [M]+ | 185.06020 | 140.0 |

| [M]- | 185.06130 | 140.0 |

Synthesis Methods

The synthesis of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves specific chemical reactions and procedures designed to produce the compound with high purity and yield. A common synthetic approach involves introducing chlorophenyl and methoxyethyl groups onto an amine backbone through carefully controlled reaction conditions. This process typically progresses through an imine intermediate that is subsequently reduced to yield the desired amine product, demonstrating the strategic application of organic synthesis principles.

Synthetic Pathways

The synthesis generally follows a nucleophilic substitution pathway, where precursor compounds undergo specific transformations to generate the target molecule. After the primary reaction processes are complete, the resulting product requires purification to remove reaction byproducts and unreacted starting materials. This purification is typically achieved through recrystallization or chromatography techniques, ensuring the final product meets the required purity standards for research applications.

Quality Control Measures

Chemical Reactivity

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride exhibits diverse chemical reactivity, primarily determined by its amine functional group and chlorophenyl moiety. This reactivity profile enables the compound to participate in various chemical transformations, making it valuable for synthetic chemistry applications and the development of derivative compounds with potentially enhanced properties or biological activities.

Reactions of the Amine Group

The primary amine group in 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is particularly reactive, participating in several important chemical reactions. This functional group can undergo acylation reactions with acyl halides, forming amide derivatives that may possess altered biological activities. Additionally, the amine can participate in alkylation reactions, where alkyl groups are introduced to the nitrogen atom, potentially modifying the compound's pharmacological properties. These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or alter its biological activity.

Reactions Involving the Aromatic Ring

The chlorophenyl group in 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride can participate in various aromatic substitution reactions, allowing for further functionalization of the compound. The presence of the chlorine atom on the phenyl ring provides an electron-withdrawing effect that influences the reactivity of the aromatic system, potentially directing the regioselectivity of substitution reactions. This feature enables the creation of structurally diverse derivatives with potentially enhanced biological activities or improved physicochemical properties.

Biological Activity and Applications

The structural features of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride suggest potential biological activities and applications in various research contexts. The compound's interaction with biological systems likely involves specific mechanisms related to its structural characteristics, particularly the presence of the chlorophenyl group and the amine functionality.

Mechanism of Action

The biological activity of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride is likely related to its interaction with specific biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways. Similar compounds have demonstrated activity as inhibitors or modulators of neurotransmitter systems, suggesting potential applications in neurological research. The specific binding interactions between the compound and its biological targets are influenced by both the chlorophenyl group and the amine functionality, which can form hydrogen bonds and other non-covalent interactions with amino acid residues in target proteins.

Research Applications

2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride has several potential applications in scientific research and pharmaceutical development. The compound serves as a valuable building block for creating more complex molecules with enhanced biological activities. Additionally, it may have applications in the development of drugs targeting neurological disorders, given the known activities of structurally similar compounds. Research applications also include studies related to structure-activity relationships, where modifications to the compound's structure are examined to determine their effects on biological activity and pharmacokinetic properties.

Analytical Characterization

The analytical characterization of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves various instrumental techniques that provide detailed information about its structure, purity, and properties. These analytical approaches are essential for quality control, structure confirmation, and investigating the compound's interactions with other molecules.

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in characterizing 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. Infrared spectroscopy can identify the functional groups present in the molecule, providing information about the amine, methoxy, and aromatic components. Nuclear magnetic resonance (NMR) spectroscopy offers detailed insights into the compound's structural arrangement, allowing researchers to verify its molecular structure and assess its purity. These spectroscopic analyses provide essential information about the compound's structural features and help confirm its identity in research settings.

Chromatographic Methods

Chromatographic techniques are valuable for assessing the purity of 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride and separating it from related compounds or impurities. High-performance liquid chromatography (HPLC) can determine the compound's purity percentage and identify potential impurities resulting from synthesis or degradation. Gas chromatography, potentially coupled with mass spectrometry (GC-MS), offers another approach for analyzing the compound, particularly when derivatization methods are applied to enhance its volatility. These chromatographic methods provide crucial data for quality control and ensure that research involving this compound utilizes material of appropriate purity.

Comparative Analysis with Related Compounds

Understanding how 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride relates to structurally similar compounds provides valuable insights into its unique properties and potential applications. Comparing this compound with related structures helps establish structure-activity relationships and identifies the specific structural features that contribute to its chemical behavior and biological activities.

Structural Analogues

Several compounds share structural similarities with 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, including other substituted phenethylamines and related amine derivatives. Clortermine (1-(2-chlorophenyl)-2-methylpropan-2-amine) represents a structurally related compound, though it features a different substitution pattern on the phenyl ring and lacks the methoxy group . These differences in structure contribute to distinct chemical properties and potentially different biological activities. Comparing the properties and activities of these structural analogues helps researchers understand how specific structural features influence the compound's behavior in various contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume